3-(Diphenylphosphino)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

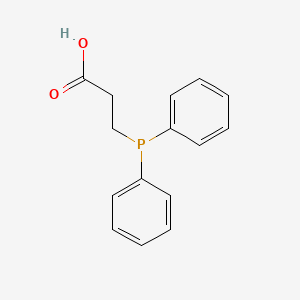

Structure

3D Structure

Properties

IUPAC Name |

3-diphenylphosphanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIFUHGOBFOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395341 | |

| Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2848-01-3 | |

| Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2848-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Diphenylphosphino)propionic Acid

Foreword: The Strategic Importance of 3-(Diphenylphosphino)propionic Acid in Modern Chemistry

This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a bifunctional organophosphorus compound of significant interest to researchers, particularly in the fields of medicinal chemistry and catalysis. Its unique molecular architecture, featuring both a nucleophilic phosphine and a carboxylic acid moiety, allows it to serve as a versatile building block and ligand. In drug development, this compound can be utilized as a linker or a key intermediate in the synthesis of complex molecules. Its phosphine group can participate in a variety of chemical transformations, including the Staudinger ligation, while the carboxylic acid handle provides a convenient point for conjugation to other molecules. Furthermore, in the realm of catalysis, this compound and its derivatives are employed as ligands for transition metals, influencing the selectivity and activity of catalytic processes. This guide provides a comprehensive overview of the most common and reliable synthetic route to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

I. The Predominant Synthetic Pathway: A Two-Step Approach

The most widely adopted and efficient synthesis of this compound proceeds via a two-step sequence:

-

Michael Addition: The conjugate addition of diphenylphosphine to an acrylic acid ester.

-

Hydrolysis: The subsequent conversion of the resulting ester to the desired carboxylic acid.

This approach is favored due to its high atom economy, relatively mild reaction conditions, and the ready availability of the starting materials.

Step 1: The Phospha-Michael Addition of Diphenylphosphine to an Acrylate Ester

The cornerstone of this synthesis is the nucleophilic addition of diphenylphosphine to the electron-deficient β-carbon of an acrylic acid ester, such as methyl acrylate or ethyl acrylate. This reaction, a specific type of Michael addition, is also referred to as a hydrophosphination reaction.

Mechanism of the Michael Addition:

The reaction is initiated by the nucleophilic attack of the phosphorus atom of diphenylphosphine on the β-carbon of the acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. The reaction can often be performed without a catalyst, driven by the inherent nucleophilicity of the phosphine and the electrophilicity of the acrylate.[1]

Figure 1: Mechanism of the Phospha-Michael Addition. This diagram illustrates the nucleophilic attack of diphenylphosphine on ethyl acrylate, leading to a zwitterionic intermediate that subsequently rearranges to the ester product.

Experimental Protocol: Synthesis of Ethyl 3-(diphenylphosphino)propanoate

-

Materials:

-

Diphenylphosphine

-

Ethyl acrylate

-

2-Methyltetrahydrofuran (2-MeTHF)

-

-

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine diphenylphosphine (1.0 eq) and 2-MeTHF (approximately 4 equivalents relative to the alkene).[1]

-

To this solution, add ethyl acrylate (1.2 eq) dropwise with vigorous stirring.[1]

-

Seal the vessel and heat the reaction mixture to a temperature that ensures a steady reaction rate without significant side product formation. A temperature of around 110°C is often employed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-(diphenylphosphino)propanoate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

-

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved through saponification, using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Mechanism of Saponification:

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Figure 2: Mechanism of Ester Hydrolysis. This diagram outlines the saponification of the ester intermediate, followed by acidification to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Crude ethyl 3-(diphenylphosphino)propanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude ethyl 3-(diphenylphosphino)propanoate in a mixture of methanol or ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.[2]

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed. This typically takes a few hours.

-

After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-5 by the slow addition of concentrated hydrochloric acid.[2]

-

The product will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization.

-

II. Purification and Characterization

Purification by Recrystallization:

The crude this compound can be purified by recrystallization from a suitable solvent system. A common and effective method involves dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. A patent for a similar compound suggests the use of methanol for recrystallization.[3] The purified crystals are then collected by vacuum filtration, washed with a small amount of cold methanol, and dried under vacuum.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: The melting point of pure this compound is reported to be in the range of 130-134 °C.[4]

III. Practical Considerations and Safety

Handling of Diphenylphosphine:

Diphenylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[5][6][7] Therefore, it is crucial to handle this reagent under a strictly inert atmosphere (argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox). All glassware and transfer equipment must be thoroughly dried before use.[5]

Solvent Choice:

2-Methyltetrahydrofuran (2-MeTHF) is often a good choice of solvent for the Michael addition as it is less prone to peroxide formation than tetrahydrofuran (THF) and has a suitable boiling point for the reaction.

Reaction Monitoring:

31P NMR spectroscopy is a particularly useful tool for monitoring the progress of the Michael addition, as the chemical shift of the phosphorus atom will change significantly from the starting diphenylphosphine to the product.

Potential Side Reactions:

-

Oxidation of the Phosphine: The phosphine group is susceptible to oxidation, especially in the presence of air. Maintaining an inert atmosphere throughout the synthesis and workup is critical to prevent the formation of the corresponding phosphine oxide.

-

Polymerization of the Acrylate: While the phospha-Michael addition is generally efficient, there is a possibility of acrylate polymerization, especially at higher temperatures or in the presence of radical initiators. Dropwise addition of the acrylate can help to minimize this side reaction.

IV. Conclusion

The synthesis of this compound via the Michael addition of diphenylphosphine to an acrylic acid ester followed by hydrolysis is a robust and reliable method. By understanding the underlying reaction mechanisms and adhering to careful experimental techniques, particularly with respect to the handling of pyrophoric reagents and the exclusion of oxygen, researchers can consistently obtain this valuable bifunctional molecule in high yield and purity. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics and advanced catalytic systems.

V. References

-

NINGBO INNO PHARMCHEM CO.,LTD. Handling Pyrophoric Diphenylphosphine Safely: Best Practices. Available from: --INVALID-LINK--

-

University of Georgia Office of Research. Diphenylphosphine-829-85-6.docx. Available from: --INVALID-LINK--

-

Gelest, Inc. DIPHENYLPHOSPHINE - Safety Data Sheet. 2016. Available from: --INVALID-LINK--

-

Fisher Scientific. SAFETY DATA SHEET - Diphenylphosphine oxide. Available from: --INVALID-LINK--

-

ChemicalBook. Diphenylphosphine oxide - Safety Data Sheet. 2025. Available from: --INVALID-LINK--

-

ResearchGate. Organophosphorus Reagents: A Practical Approach in Chemistry | Request PDF. Available from: --INVALID-LINK--

-

Si, C., et al. Organophosphates as Versatile Substrates in Organic Synthesis. Molecules. 2023.

-

Chapter - I: Introduction to Organophosphorus Compounds Phosphorus was the thirteenth element to be discovered by the German. Available from: --INVALID-LINK--

-

Frontiers. Synthesis and Application of Organophosphorus Compounds. Available from: --INVALID-LINK--

-

MDPI. Stereoselective Syntheses of Organophosphorus Compounds. 2022. Available from: --INVALID-LINK--

-

ResearchGate. Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Available from: --INVALID-LINK--

-

Alfa Chemistry. CAS 2848-01-3 this compound. Available from: --INVALID-LINK--

-

Austin Chemical Engineering. Kinetic Study of Ethyl Acetate Hydrolysis with Sodium Hydroxide at Different Temperatures and Development of Mathematical Model for Holding Time in Batch Reactor. 2017. Available from: --INVALID-LINK--

-

ResearchGate. Addition of diphenylphosphine to methyl acrylate a. Available from: --INVALID-LINK--

-

Synthesis. Triphenylphosphine Catalyzed Michael Addition of Oximes onto Activated Olefins. 2003. Available from: --INVALID-LINK--

-

Sigma-Aldrich. This compound 97%. Available from: --INVALID-LINK--

-

ChemRxiv. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. 2023. Available from: --INVALID-LINK--

-

AChemBlock. This compound 95% | CAS: 2848-01-3. Available from: --INVALID-LINK--

-

SciELO. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. 2005. Available from: --INVALID-LINK--

-

Santa Cruz Biotechnology. This compound | CAS 2848-01-3. Available from: --INVALID-LINK--

-

Chemguide. hydrolysis of esters. Available from: --INVALID-LINK--

-

ChemicalBook. This compound CAS#: 2848-01-3. Available from: --INVALID-LINK--

-

Google Patents. EP1435383A1 - Methods of using michael addition compositions. Available from: --INVALID-LINK--

-

EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available from: --INVALID-LINK--

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. 2022. Available from: --INVALID-LINK--

-

Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Available from: --INVALID-LINK--

-

Barabanov, M.A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Butlerov Communications. 2024.

-

Chemistry LibreTexts. 15.8: Hydrolysis of Esters. 2022. Available from: --INVALID-LINK--

-

Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol. Available from: --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. research.uga.edu [research.uga.edu]

- 7. gelest.com [gelest.com]

An In-Depth Technical Guide to the Characterization of 3-(Diphenylphosphino)propionic Acid

This guide provides a comprehensive technical overview of the essential characterization methods for 3-(Diphenylphosphino)propionic acid (DPPPA). This bifunctional ligand is a cornerstone in various chemical disciplines, including coordination chemistry, homogeneous catalysis, and materials science. The insights herein are tailored for researchers, scientists, and drug development professionals who require a granular understanding of this compound's properties for effective application.

Foundational Physicochemical Properties: The First Step in Verification

The initial characterization of this compound involves the determination of its fundamental physical and chemical properties. These parameters are crucial for confirming the identity and purity of the compound and serve as a baseline for all subsequent analyses.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅O₂P | [1][2][3] |

| Molecular Weight | 258.25 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 130-134 °C | [2][4][5][6] |

| CAS Number | 2848-01-3 | [5][6] |

The melting point is a critical indicator of purity; a sharp melting range is indicative of a pure compound, whereas a broad range may suggest the presence of impurities. The solubility of DPPPA in organic solvents and its insolubility in water are consistent with its molecular structure, which is dominated by nonpolar phenyl groups.

Spectroscopic Elucidation: A Molecular-Level Investigation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound and confirming the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of DPPPA in solution, providing detailed information about the chemical environment of each atom.

-

¹H NMR Spectroscopy: The proton NMR spectrum offers a quantitative map of the hydrogen atoms in the molecule. The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl rings, the two methylene groups of the propionic acid chain, and the acidic proton of the carboxylic acid.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Key signals correspond to the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl rings, and the aliphatic carbons of the propionic acid backbone.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for phosphine-containing compounds.[1] For DPPPA, a single resonance is expected, and its chemical shift provides valuable information about the oxidation state and coordination environment of the phosphorus atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of DPPPA is characterized by several key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]

-

C=O Stretch: A strong, sharp peak between 1725 and 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value.[7]

Experimental Workflow: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum of DPPPA using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of DPPPA and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Reactivity and Applications: From Ligand Design to Catalysis

The unique bifunctional nature of this compound, possessing both a soft phosphine donor and a hard carboxylate group, underpins its diverse reactivity and wide-ranging applications.

Coordination Chemistry

The diphenylphosphino group readily coordinates to a variety of transition metals, making DPPPA a versatile ligand in coordination chemistry. The carboxylic acid moiety can also participate in coordination, leading to the formation of chelate complexes or bridged polymeric structures. This dual coordinating ability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Homogeneous Catalysis

DPPPA is widely used as a ligand in homogeneous catalysis.[5][6][8] Its phosphine group can stabilize metal centers in various oxidation states, facilitating catalytic cycles in reactions such as cross-coupling, hydroformylation, and hydrogenation.[5][6][8] The carboxylic acid functionality can be used to immobilize the catalyst on a solid support or to enhance its solubility in polar solvents.

Logical Relationship: Factors Influencing Catalytic Activity

Caption: Key factors influencing the catalytic performance of metal complexes incorporating this compound.

Materials Science

The ability of DPPPA to functionalize surfaces has led to its use in materials science. It can be used to modify the surface of nanoparticles, quantum dots, and other nanomaterials, imparting new properties and facilitating their dispersion in various media.

Conclusion

The comprehensive characterization of this compound through a combination of physicochemical and spectroscopic techniques is essential for its effective application in research and development. A thorough understanding of its properties allows for the rational design of new catalysts, functional materials, and advanced coordination compounds. The unique bifunctional nature of this ligand ensures its continued importance across a broad spectrum of chemical sciences.

References

- 1. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound 97 2848-01-3 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 2848-01-3 [m.chemicalbook.com]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Diphenylphosphino)propionic Acid

Foreword: A Molecule of Dual Functionality

In the landscape of modern synthetic chemistry, the pursuit of efficiency, selectivity, and sustainability drives innovation. It is within this context that bifunctional molecules—compounds bearing two distinct reactive centers—have emerged as powerful tools. 3-(Diphenylphosphino)propionic acid, also known as (2-Carboxyethyl)diphenylphosphine, stands as a prime exemplar of this class. It elegantly combines the soft, electron-donating nature of a tertiary phosphine with the versatile chemistry of a carboxylic acid. This unique juxtaposition within a flexible three-carbon chain allows it to act not merely as a ligand for metal catalysts but as an active participant in the catalytic cycle, influencing solubility, reactivity, and selectivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable reagent.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its structure, featuring two phenyl rings on a phosphorus atom connected to a propionic acid tail, dictates its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅O₂P | [2][3][4] |

| Molecular Weight | 258.25 g/mol | [2][3][4] |

| CAS Number | 2848-01-3 | [2][3][4] |

| Melting Point | 130-134 °C | [2] |

| Boiling Point | 151 °C (at 0.4 Torr) | [5] |

| pKa (Predicted) | 4.50 ± 0.10 | [1][5] |

| Appearance | White to off-white solid | [1] |

The presence of the phosphine group makes the molecule susceptible to oxidation, particularly in solution and in the presence of air, which can convert the phosphorus(III) center to a phosphorus(V) oxide. Therefore, it should be stored under an inert atmosphere.[1] The carboxylic acid moiety imparts acidic properties and provides a handle for modifying its solubility. While the acid itself has limited solubility in water, its alkali metal salts exhibit significantly enhanced water solubility, a property that is masterfully exploited in aqueous-phase catalysis.[6][7][8]

Synthesis and Characterization: From Precursors to Purified Product

The most common and efficient synthesis of this compound involves the Michael addition of diphenylphosphine to an acrylate ester, followed by hydrolysis of the resulting ester. This method is known for its high yield and atom economy.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed in a one-pot fashion.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established chemical literature. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphine.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, add diphenylphosphine (1.0 eq) and anhydrous acetonitrile.

-

Michael Addition: Cool the solution to -20 °C using a suitable cooling bath. Add a solution of ethyl acrylate (1.0-1.1 eq) in acetonitrile dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -15 °C.

-

Saponification: After the addition is complete, add a solution of potassium hydroxide (KOH) (2.5 eq) in methanol or water to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the intermediate ester.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material or nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with dilute hydrochloric acid (e.g., 2 M HCl). A white precipitate of this compound will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ether. Dry the product under vacuum to yield the pure acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. The following are characteristic spectral data for this compound.

-

¹H NMR (in CDCl₃):

-

δ 7.30-7.50 ppm (m, 10H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings.

-

δ 2.60-2.75 ppm (m, 2H): A multiplet for the methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

-

δ 2.35-2.50 ppm (m, 2H): A multiplet for the methylene protons adjacent to the phosphorus atom (P-CH₂-).

-

δ ~11 ppm (br s, 1H): A broad singlet for the carboxylic acid proton (-COOH). This peak is exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

δ ~178 ppm: Carbonyl carbon of the carboxylic acid.

-

δ 128-138 ppm: A series of signals for the aromatic carbons of the phenyl groups.

-

δ ~34 ppm (d): Methylene carbon adjacent to the carboxylic acid, showing coupling to phosphorus.

-

δ ~28 ppm (d): Methylene carbon adjacent to the phosphorus atom, showing a larger coupling constant to phosphorus.

-

-

³¹P NMR (in CDCl₃, proton-decoupled):

-

δ ~ -17 ppm (s): A single sharp peak characteristic of a triaryl/alkyl phosphine. Oxidation to the phosphine oxide would result in a downfield shift to approximately δ +35 ppm.

-

-

FT-IR (KBr Pellet):

-

~3000 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid carbonyl group.

-

~1435 cm⁻¹: P-Ph (P-Aryl) stretching vibration.

-

~740 and 690 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.

-

Reactivity and Mechanistic Insights: The Power of Bifunctionality

The chemical utility of this compound stems from the cooperative or independent action of its two functional groups.

The Phosphine Moiety: A Ligand for Catalysis

The phosphorus atom, with its lone pair of electrons, acts as a soft Lewis base, making it an excellent ligand for soft, late transition metals like palladium, rhodium, and ruthenium.[6][7] The diphenyl groups provide steric bulk and electronic properties that are crucial for stabilizing catalytic intermediates and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[9] It is widely used as a ligand in a variety of palladium-catalyzed cross-coupling reactions.[9]

Caption: Simplified catalytic cycle where L is this compound.

The Carboxylic Acid Moiety: A Multifunctional Tool

The carboxylic acid group is not merely a passive spectator. It can be deprotonated to form a carboxylate, which dramatically increases the ligand's water solubility, enabling catalysis in environmentally benign aqueous media.[6][8] This is particularly valuable for reactions involving water-soluble substrates, such as biomolecules.

Furthermore, the carboxylate can act as an internal base or proton shuttle in the catalytic cycle. In reactions like C-H activation, the carboxylate, tethered to the phosphine ligand and thus held in proximity to the metal center, can facilitate the deprotonation of a substrate in the rate-determining step. This is known as a concerted metalation-deprotonation (CMD) mechanism, where the bifunctional ligand plays a direct role in bond breaking, often leading to enhanced reactivity and selectivity.[1]

Applications in Research and Development

The unique properties of this compound have led to its use in several key areas of chemical science.

Homogeneous Catalysis

As discussed, its primary role is as a ligand in homogeneous catalysis. It is a reactant of choice for:

-

Palladium-Catalyzed Cross-Coupling: Including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[9]

-

Rhodium-Catalyzed Hydroformylation: The synthesis of aldehydes from alkenes.[10]

-

Mitsunobu Reaction: For the inversion of stereochemistry in alcohols.[10]

-

Azide to Diazo Conversion: A key transformation in organic synthesis.[11]

Nanomaterials and Surface Functionalization

The carboxylic acid group serves as an excellent anchor for grafting the molecule onto the surface of nanoparticles. This has been demonstrated in the functionalization of gold and iron oxide nanoparticles.[9] The phosphine can then coordinate to other metals or remain available for further reactions, while the phenyl groups can influence the hydrophobicity and dispersibility of the nanomaterial. A notable application is in the development of gold nanoparticles coated with this ligand, which have shown significant antibiofilm activity against pathogenic bacteria.[9]

Drug Development and Medicinal Chemistry

While not a therapeutic agent itself, this compound is relevant to the drug development field in several ways:

-

Enabling Synthetic Methodologies: As a ligand, it facilitates the efficient synthesis of complex organic molecules that are often the core structures of pharmaceutical agents. The broader class of arylpropionic acids, for instance, includes many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Bio-conjugation and Prodrugs: The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to readily react with amine groups on biomolecules like proteins or peptides, acting as a linker.[11] In medicinal chemistry, phosphonates, which are related to phosphines, are used as non-hydrolyzable phosphate mimics, and prodrug strategies often involve masking charged groups to improve bioavailability.[12]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]

Conclusion: A Versatile and Evolving Reagent

This compound is more than just a simple phosphine ligand. It is a sophisticated, bifunctional tool that offers chemists precise control over catalytic processes. Its ability to bridge the gap between organic and aqueous phases, participate mechanistically in bond activation, and serve as a versatile anchor for material functionalization ensures its continued relevance. For researchers in catalysis, materials science, and drug discovery, a thorough understanding of its properties is not just beneficial—it is a gateway to developing more efficient, selective, and sustainable chemical innovations.

References

- 1. Chiral Bifunctional Phosphine-Carboxylate Ligands for Palladium(0)-Catalyzed Enantioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]

- 3. scbt.com [scbt.com]

- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]

- 9. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS#: 2848-01-3 [m.chemicalbook.com]

- 11. raineslab.com [raineslab.com]

- 12. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Diphenylphosphino)propionic acid CAS number lookup

An In-Depth Technical Guide to 3-(Diphenylphosphino)propionic Acid

This guide provides a comprehensive technical overview of this compound, a versatile phosphine ligand and reagent. It is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds in complex chemical synthesis. We will delve into its core properties, synthesis, applications, and safety considerations, grounding the discussion in established chemical principles and field-proven insights.

Core Identification and Physicochemical Profile

This compound, identified by CAS Number 2848-01-3 , is a bifunctional organic compound featuring both a carboxylic acid group and a diphenylphosphine moiety.[1][2][3] This unique structure makes it a valuable asset in various chemical transformations, where the phosphine group can act as a ligand for metal catalysts or as a nucleophilic organocatalyst, while the carboxylic acid group can be used for further functionalization or to impart specific solubility properties.

The compound is also known by its synonyms, including (2-Carboxyethyl)diphenylphosphine and 4,4-Diphenyl-4-phosphabutanoic acid.[2][3] It typically appears as a white to off-white solid and is stable under recommended storage conditions.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2848-01-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₅O₂P | [1][2][3] |

| Molecular Weight | 258.25 g/mol | [2][3][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 130-134 °C | [1][4] |

| Boiling Point | 151 °C at 0.4 Torr | [1][4] |

| pKa | 4.50 ± 0.10 (Predicted) | [1][4] |

| Assay Purity | ≥97% | [2][3] |

| InChI Key | OTSIFUHGOBFOTH-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved via the hydrophosphination of an acrylic acid derivative with diphenylphosphine. This Michael addition reaction is efficient and provides a high yield of the desired product. The causality behind this choice of pathway lies in the high nucleophilicity of the phosphorus atom in diphenylphosphine and the electrophilic nature of the β-carbon in the acrylate system.

Below is a representative, self-validating protocol based on established literature procedures.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diphenylphosphine and an acrylic acid ester, followed by hydrolysis.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

Ethyl acrylate or Methyl acrylate

-

Potassium hydroxide (KOH)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction to prevent the oxidation of diphenylphosphine.

-

Initial Reaction: Dissolve diphenylphosphine in anhydrous acetonitrile and cool the solution to -20 °C using a suitable cooling bath.

-

Michael Addition: Add ethyl acrylate (or methyl acrylate) dropwise to the cooled solution via the dropping funnel over 30 minutes. The choice of an ester prevents side reactions with the acidic proton of acrylic acid.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature (25 °C) and stir for 4-6 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the diphenylphosphine signal to the product signal.

-

Saponification: Prepare a solution of potassium hydroxide in acetonitrile. Add this solution to the reaction mixture. This step hydrolyzes the intermediate ester to the carboxylate salt.

-

Acidification & Isolation: After stirring for 2-3 hours, carefully acidify the mixture with aqueous HCl until a pH of ~2 is reached. This protonates the carboxylate, causing the final product to precipitate.

-

Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or non-polar impurities.

-

Drying & Characterization: Dry the purified white solid under vacuum. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and melting point analysis. A successful synthesis will yield the product with >98% purity.[1]

Core Applications in Complex Synthesis

The utility of this compound stems from the orthogonal reactivity of its two functional groups. It serves primarily as a phosphine ligand in transition-metal catalysis and as a key reagent in various organic transformations.

Ligand in Homogeneous Catalysis

As a monodentate phosphine ligand, it is instrumental in a wide array of cross-coupling reactions.[7][8] The phosphorus atom's lone pair of electrons coordinates to a metal center (e.g., Palladium, Rhodium), influencing its catalytic activity, stability, and selectivity. It is a reactant for preparing rhodium catalysts used in hydroformylation.[1][4] Its application as a ligand is suitable for numerous coupling reactions, including:[7][8]

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Sonogashira Coupling

-

Buchwald-Hartwig Cross-Coupling

-

Negishi Coupling

-

Stille Coupling

-

Hiyama Coupling

The choice of this compound in these systems is deliberate; the carboxylic acid tail can be used to tune the catalyst's solubility (e.g., in aqueous or polar organic media) or to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse—a cornerstone of green chemistry principles.

Reagent in Named Reactions

Beyond its role as a spectator ligand, the compound actively participates as a reagent in several cornerstone synthetic transformations.

-

Mitsunobu Reaction: It is used to synthesize reagents for the Mitsunobu reaction, a powerful method for converting primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[1][4]

-

Azide to Diazo Conversion: It mediates the conversion of azides into diazo compounds, providing a valuable route to these synthetically useful intermediates.[1][4]

-

Organocatalytic Aziridination: It serves as a reactant in the organocatalytic asymmetric aziridination of imines, a key method for synthesizing chiral aziridines, which are important building blocks in medicinal chemistry.[1][4]

Relevance in Drug Development and Materials Science

For professionals in drug development, understanding the role of key reagents like this compound is crucial. While not a therapeutic agent itself, it is an enabling tool for constructing complex molecular architectures found in many pharmaceuticals. The aryl propionic acid scaffold, for instance, is the core structure of an important class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen.[9] The synthetic methods facilitated by this phosphine reagent are directly applicable to the synthesis of such drug candidates and their analogues.

More directly, recent research has highlighted its use in creating functionalized nanomaterials with therapeutic potential. A 2017 study demonstrated that gold nanoparticles coated with 3-(diphenylphosphino)propanoic acid exhibit significant antibiofilm activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans.[8] This application bridges the gap between its traditional role in synthesis and its direct use in creating novel therapeutic platforms.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. It is classified as an irritant and requires appropriate protective measures.[6]

Table 2: GHS Hazard and Safety Information

| Category | Code(s) | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [7] | |

| Signal Word | Warning | [7] | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6][7] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

-

Dispensing: Avoid generating dust when weighing or transferring the solid.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[5]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C, under a nitrogen atmosphere to prevent oxidation of the phosphine group.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically as hazardous waste.

References

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 2848-01-3 [m.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

structure elucidation of 3-(Diphenylphosphino)propionic acid

An In-depth Technical Guide to the Structure Elucidation of 3-(Diphenylphosphino)propionic Acid

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretations required for the complete . Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to deliver a robust and self-validating analytical workflow.

Introduction to this compound

This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a versatile bifunctional molecule.[1][2] Its structure incorporates a carboxylic acid moiety and a diphenylphosphino group, making it a valuable ligand in coordination chemistry and a reactant in various organic syntheses.[1] Applications include its use in the preparation of rhodium catalysts for hydroformylation and as a reagent in the Mitsunobu reaction.[1] Accurate structural confirmation is paramount for ensuring its purity, reactivity, and suitability for these high-stakes applications. This guide will walk through a multi-technique spectroscopic approach to unequivocally determine its molecular structure.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. For this compound, the molecular formula is C₁₅H₁₅O₂P.[1][3]

The degree of unsaturation (DoU) is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₅H₁₅O₂P: DoU = 15 + 1 - (15/2) + (1/2) (Phosphorus is treated similarly to nitrogen) DoU = 16 - 7.5 + 0.5 = 9

A degree of unsaturation of 9 suggests a combination of rings and/or double bonds. The presence of two phenyl rings accounts for 8 degrees of unsaturation (4 for each ring). The remaining degree of unsaturation is attributed to the carbonyl group (C=O) in the carboxylic acid moiety.

Spectroscopic Analysis: A Multi-Faceted Approach

A singular analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid and the diphenylphosphino moieties.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4] |

| 3100-3000 | C-H stretch | Aromatic | Indicates the presence of C-H bonds on the phenyl rings. |

| 2975-2845 | C-H stretch | Aliphatic | Corresponds to the C-H bonds of the ethylene bridge in the propionic acid chain.[4] |

| 1725-1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.[4] |

| 1600-1450 | C=C stretch | Aromatic | Multiple sharp peaks indicating the carbon-carbon double bonds within the phenyl rings. |

| 1435 | P-Ph stretch | Diphenylphosphino | A characteristic absorption for the phosphorus-phenyl bond. |

| 1300-1200 | C-O stretch | Carboxylic Acid | Corresponds to the carbon-oxygen single bond in the carboxylic acid. |

| 750-690 | C-H bend | Aromatic | Strong absorptions indicating monosubstituted benzene rings. |

The presence of a broad O-H stretch, a sharp C=O stretch, and characteristic aromatic C-H and C=C vibrations would provide strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework and the Phosphorus Environment

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are essential.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Aromatic Protons (δ 7.0-8.0 ppm): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in this region. The protons ortho to the phosphorus atom will be the most deshielded.

-

Aliphatic Protons (δ 2.0-3.0 ppm): The four protons of the ethylene bridge (-CH₂CH₂-) will appear in this region. We would expect two distinct signals, each integrating to 2H. The protons on the carbon adjacent to the phosphorus atom (P-CH₂) and the protons on the carbon adjacent to the carbonyl group (CH₂-COOH) will have different chemical shifts and will likely appear as triplets due to coupling with each other.

-

Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. This peak is often exchangeable with D₂O.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group is expected to appear in this downfield region.

-

Aromatic Carbons (δ ~128-140 ppm): The twelve carbons of the two phenyl rings will give rise to several signals in this region. The carbon directly attached to the phosphorus atom will show coupling to the phosphorus nucleus.

-

Aliphatic Carbons (δ ~20-40 ppm): The two carbons of the ethylene bridge will appear in the upfield region of the spectrum. These carbons may also exhibit coupling to the phosphorus atom.

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a straightforward nucleus to observe.

-

Trivalent Phosphorus (δ -5 to -30 ppm): For a triarylphosphine like this compound, a single resonance is expected in this typical chemical shift range. The exact chemical shift provides a sensitive probe of the electronic environment of the phosphorus atom.

Summary of Predicted NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 10-13 | broad s | 1H | -COOH |

| ¹H | 7.0-8.0 | m | 10H | -P(C₆H₅ )₂ |

| ¹H | 2.5-3.0 | t | 2H | -CH₂ -COOH |

| ¹H | 2.2-2.7 | t | 2H | -P-CH₂ - |

| ¹³C | 170-180 | s | - | -C OOH |

| ¹³C | 128-140 | m | - | -P(C ₆H₅)₂ |

| ¹³C | 30-40 | t | - | -C H₂-COOH |

| ¹³C | 20-30 | t | - | -P-C H₂- |

| ³¹P | -5 to -30 | s | - | -P (C₆H₅)₂ |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (MW = 258.25 g/mol ), we would expect to see a molecular ion peak ([M]⁺) at m/z 258.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely proceed through several characteristic pathways:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 213.

-

Loss of a Phenyl Group: Cleavage of a phosphorus-phenyl bond would result in the loss of a phenyl radical (77 Da), giving a fragment at m/z 181.

-

Cleavage of the Propionic Acid Chain: Fragmentation can occur along the aliphatic chain, leading to various smaller fragment ions.

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement involving the carbonyl group is a possibility to consider.

Integrated Spectroscopic Analysis: Confirming the Structure

The true power of this multi-technique approach lies in the synthesis of the data. The IR spectrum confirms the presence of the carboxylic acid and diphenylphosphino functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, and the ³¹P NMR confirms the chemical environment of the phosphorus atom. Finally, the mass spectrum confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure. The convergence of all this data provides an unambiguous elucidation of the structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

Acquisition of a ³¹P NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the phosphorus probe to the correct frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range for phosphines (e.g., -50 to 50 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Proton decoupling should be applied during acquisition to obtain a singlet for the phosphorus signal.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).

-

Integrate the peaks if quantitative analysis is required.

-

Caption: Workflow for the structure elucidation of an organic compound.

References

- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Diphenylphosphino)propionic Acid

This guide provides a comprehensive technical overview of 3-(Diphenylphosphino)propionic acid, with a primary focus on its established and potential mechanisms of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights, and details relevant experimental protocols to facilitate further investigation.

Introduction: A Molecule of Dual Identity

This compound, also known as (2-Carboxyethyl)diphenylphosphine, is an organophosphorus compound that stands at the intersection of catalysis and potential biological activity. Its molecular structure, featuring a trivalent phosphorus atom with two phenyl groups and a propionic acid moiety, bestows upon it a dual character. Primarily, it is recognized as a versatile phosphine ligand in coordination chemistry, pivotal for a range of transition metal-catalyzed reactions.[1][2] However, the presence of the propionic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the known biological activities of phosphine derivatives, suggest a potential for direct pharmacological action that remains an area of active exploration.[3][4]

This guide will first delve into the well-documented mechanism of action of this compound in the realm of catalysis. Subsequently, it will explore its potential biological mechanisms, drawing inferences from its structural components and the broader class of phosphine-containing compounds and arylpropionic acids.

Part 1: Mechanism of Action in Homogeneous Catalysis

The predominant and well-characterized "action" of this compound is its function as a monodentate phosphine ligand. In this capacity, it coordinates to a metal center, typically a transition metal, and modulates its catalytic activity.

Core Principles of Phosphine Ligand Action

Phosphine ligands are crucial in catalysis due to their unique electronic and steric properties.[5] The phosphorus atom possesses a lone pair of electrons that it can donate to a vacant d-orbital of a transition metal, forming a coordinate covalent bond. This donation of electron density influences the electronic environment of the metal center, which in turn affects its reactivity in catalytic cycles.[5]

The mechanism by which this compound influences catalysis can be broken down into the following key aspects:

-

Electron Donation (σ-donation): The phosphorus lone pair donates electron density to the metal, increasing the electron density on the metal. This can facilitate oxidative addition, a key step in many catalytic cycles.

-

Back-bonding (π-acceptance): The phosphorus atom has empty σ* orbitals that can accept electron density back from the metal's d-orbitals. This back-bonding stabilizes the metal-ligand bond and influences the reactivity of other ligands on the metal center.

-

Steric Hindrance: The two bulky phenyl groups on the phosphorus atom create a defined steric environment around the metal center. This steric bulk can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates.

Role in Specific Catalytic Reactions

This compound is a reactant for the preparation of rhodium catalysts for hydroformylation and is used in various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2]

Illustrative Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a generalized Suzuki-Miyaura cross-coupling reaction where a phosphine ligand like this compound plays a critical role.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

In this cycle, the phosphine ligand (L), in this case, this compound, stabilizes the palladium (Pd) catalyst and facilitates the key steps of oxidative addition and reductive elimination.

Experimental Protocol: Synthesis of a Palladium Catalyst with this compound

This protocol describes the general synthesis of a palladium complex for use in cross-coupling reactions.

Objective: To synthesize a Pd(II) complex with this compound as a ligand.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Acetonitrile (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 equivalent) in anhydrous acetonitrile.

-

In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous acetonitrile.

-

Slowly add the ligand solution to the PdCl₂ solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

The formation of the complex may be indicated by a color change.

-

The product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-polar solvent like hexane to remove any unreacted ligand.

-

Characterize the resulting complex using techniques such as ³¹P NMR, ¹H NMR, and FT-IR spectroscopy.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The phosphine ligand is susceptible to oxidation, which would render it inactive.[6]

-

Anhydrous Solvent: Water can interfere with the coordination chemistry and the subsequent catalytic reaction.

-

Stoichiometry: A slight excess of the ligand is used to ensure complete coordination to the palladium center.

Part 2: Potential Biological Mechanisms of Action

While the direct mechanism of action of this compound as a therapeutic agent is not well-established, its structural components provide a basis for hypothesizing potential biological activities. The molecule can be considered a composite of a phosphine moiety and an arylpropionic acid moiety.

Insights from Phosphine-Containing Compounds

Phosphine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. Metal complexes of phosphines, in particular, have shown promise as therapeutic agents.

Potential Targets and Pathways:

-

Redox Modulation: Phosphines can participate in redox reactions, such as the reduction of disulfide bonds in proteins, which could disrupt protein structure and function.

-

Enzyme Inhibition: The phosphorus atom could potentially interact with the active sites of enzymes, leading to their inhibition.

-

Mitochondrial Effects: Some phosphine-containing compounds have been shown to affect mitochondrial respiration.

Illustrative Pathway: Disruption of Protein Disulfide Bonds

Caption: Hypothetical reduction of a protein disulfide bond by a phosphine.

Insights from Arylpropionic Acid Derivatives

The propionic acid moiety is a well-known pharmacophore, most notably found in the profen class of NSAIDs.[3][4] These compounds typically exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

Potential Targets and Pathways:

-

COX Inhibition: It is plausible that this compound could interact with COX-1 and COX-2, inhibiting the production of prostaglandins and thereby exerting anti-inflammatory effects.[3]

-

Antiproliferative Effects: Some arylpropionic acid derivatives have demonstrated anticancer properties through mechanisms that may be independent of COX inhibition.[3]

Synergistic or Hybrid Activity

The combination of the phosphine and arylpropionic acid moieties in a single molecule could lead to a unique pharmacological profile. The phosphine group could influence the compound's solubility, cell permeability, and interaction with biological targets, potentially modulating the activity of the arylpropionic acid part.

Experimental Protocol: Assessing Anti-inflammatory Activity via COX Inhibition Assay

This protocol outlines a common in vitro assay to determine the inhibitory effect of a compound on COX enzymes.

Objective: To evaluate the potential of this compound to inhibit COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Known COX inhibitor (e.g., indomethacin) as a positive control

-

Assay buffer

-

Prostaglandin E₂ (PGE₂) immunoassay kit

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.

-

Add the test compound or control to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantify the amount of PGE₂ produced using a competitive ELISA-based immunoassay kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | TBD | TBD | TBD |

| Indomethacin (Control) | Known Value | Known Value | Known Value |

TBD: To be determined experimentally.

Conclusion and Future Directions

This compound is a molecule with a well-defined role in catalysis, where its mechanism of action is understood in the context of its ligand properties. Its potential as a biologically active agent is an emerging area of interest, largely inferred from the known activities of its constituent chemical moieties.

Future research should focus on elucidating the direct biological effects of this compound. This would involve a systematic evaluation of its activity in a range of cellular and in vivo models to explore its potential anticancer, anti-inflammatory, and antimicrobial properties. Mechanistic studies will be crucial to identify its specific molecular targets and signaling pathways. The insights gained from such studies will be invaluable for the potential development of novel therapeutic agents based on the unique chemical scaffold of this compound.

References

- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 6. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Discovery and History of 3-(Diphenylphosphino)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 3-(diphenylphosphino)propionic acid, a versatile phosphine ligand with significant applications in catalysis and coordination chemistry. The narrative traces the origins of its synthesis, rooted in the burgeoning field of organophosphorus chemistry in the mid-20th century, and follows its evolution from a subject of academic inquiry to a valuable tool in modern chemical synthesis. This guide will detail the seminal synthetic methodologies, explore the underlying reaction mechanisms, and chart the expansion of its applications, offering field-proven insights for researchers and professionals in chemistry and drug development.

Introduction: The Emergence of a Versatile Ligand

This compound, also known as (2-carboxyethyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring a diphenylphosphine group and a carboxylic acid moiety. This unique combination of a soft phosphine donor and a hard carboxylate group imparts amphiphilic properties and versatile coordination capabilities, making it a valuable ligand in homogeneous catalysis and a building block for more complex molecules. Its history is intrinsically linked to the broader development of phosphine chemistry and the quest for novel ligands to modulate the reactivity and selectivity of transition metal catalysts.

The Genesis of this compound: A Historical Perspective

The mid-20th century witnessed a surge of interest in organophosphorus chemistry, driven by the discovery of the unique catalytic properties of transition metal complexes bearing phosphine ligands. This era laid the fundamental groundwork for the synthesis of a vast array of phosphines with tailored electronic and steric properties.

Pioneering Work in Phosphine-Substituted Carboxylic Acids

While the exact first synthesis of this compound is a subject of historical nuance, a significant early report appears in the work of German chemists Kurt Issleib and Horst Völker. Their 1966 publication, "Tert.-Phosphino-substituierte Carbonsäuren und deren Derivate" (Tertiary-Phosphino-Substituted Carboxylic Acids and Their Derivatives), described the synthesis of a series of phosphinocarboxylic acids, including the propionic acid derivative.

The synthetic strategy employed was the nucleophilic addition of a secondary phosphine, diphenylphosphine (Ph₂PH), to an activated alkene, in this case, a derivative of acrylic acid. This reaction, a Michael-type addition, is a cornerstone of organophosphorus synthesis.

Early Investigations into Synthesis and Properties

Contemporaneously, the synthesis and potential applications of this compound were being explored in academic research projects. A notable example is the 1967 undergraduate thesis by Harriet V. Taylor at Ursinus College, titled "The Synthesis of 2-Carboxyethyl-P, P-Diphenylphosphine and a Study of it as a Potential Chelating Agent."[1] This work underscores that by the mid-1960s, the compound was of sufficient interest to be a focus of academic investigation, particularly for its coordination chemistry.

The Core Synthesis: A Mechanistic Deep Dive

The predominant and most direct route to this compound remains the addition of diphenylphosphine to an acrylic acid derivative. This reaction can be understood through the principles of nucleophilic phosphine catalysis, a field extensively developed by chemists such as Horner and Rauhut and Currier in the 1950s and 1960s.

The Phosphine-Catalyzed Michael Addition

The synthesis is fundamentally a phosphine-catalyzed Michael addition. The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of diphenylphosphine attacks the β-carbon of the acrylic acid derivative, which is electron-deficient due to the electron-withdrawing nature of the carboxyl group.

-

Proton Transfer: A proton is transferred from the phosphorus to the α-carbon of the acrylic acid derivative, forming a zwitterionic intermediate.

-

Tautomerization: The zwitterion tautomerizes to the final product, this compound.

The reaction is typically carried out in an inert solvent and can be catalyzed by a base, although the inherent nucleophilicity of the phosphine is often sufficient to drive the reaction.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reagents and Setup:

-

Diphenylphosphine (Ph₂PH)

-

Acrylic acid or an acrylic acid ester (e.g., ethyl acrylate)

-

Anhydrous, inert solvent (e.g., toluene, THF)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the chosen solvent in the reaction vessel.

-

Slowly add the acrylic acid derivative to the stirred solution. The reaction may be exothermic.

-

The reaction mixture is then heated to reflux for a specified period (typically several hours) to ensure complete reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., ³¹P NMR spectroscopy).

-

Upon completion, the solvent is removed under reduced pressure.

-

If an ester was used, the resulting ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base catalysis).

-

The crude product is then purified, typically by recrystallization, to yield this compound as a white solid.

-

Evolution of Applications: From Chelating Agent to Catalytic Workhorse

Initially investigated for its potential as a chelating agent due to its dual phosphine and carboxylate functionalities, the applications of this compound have expanded significantly, particularly in the realm of catalysis.

Coordination Chemistry

The ability of this compound to act as a P-monodentate, P,O-bidentate, or bridging ligand has made it a versatile building block in coordination chemistry. It can coordinate to a wide range of transition metals, forming complexes with diverse structures and reactivities.

Homogeneous Catalysis

The primary utility of this compound lies in its role as a ligand in homogeneous catalysis. The phosphine moiety can coordinate to a metal center, influencing its electronic and steric environment, while the carboxylic acid group can be used to anchor the catalyst to a support or to introduce water solubility.

Key Catalytic Applications:

-

Cross-Coupling Reactions: As a ligand for palladium and other transition metals, it facilitates a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2]

-

Hydroformylation: It is used in rhodium-catalyzed hydroformylation, the industrial process for the production of aldehydes from alkenes.[2]

-

Asymmetric Catalysis: Chiral derivatives of this compound have been developed for use in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Diagram: Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle where 'L' can be this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for reference.

| Property | Value |

| CAS Number | 2848-01-3 |

| Molecular Formula | C₁₅H₁₅O₂P |

| Molecular Weight | 258.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-134 °C |

| ³¹P NMR (CDCl₃) | ~ -16 ppm |

| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 10H, Ar-H), 2.5-2.7 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 178 (C=O), 138 (ipso-C), 133, 129, 128 (Ar-C), 32 (CH₂), 25 (CH₂) |

Conclusion and Future Outlook